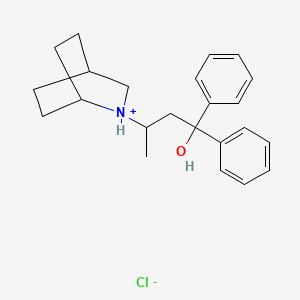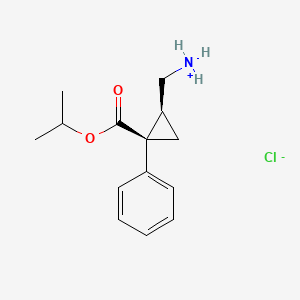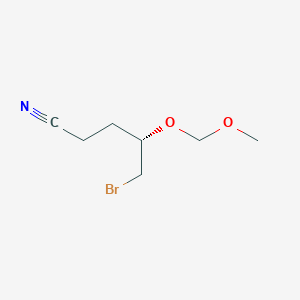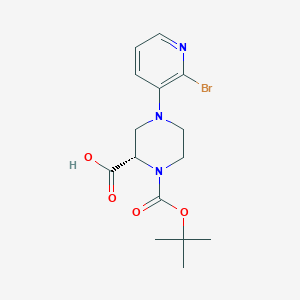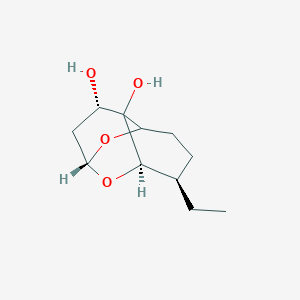
Ethylenebis(9-fluorenyl)zirconium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenebis(9-fluorenyl)zirconium dichloride is a metallocene compound that features a zirconium atom coordinated to two 9-fluorenyl groups and two chloride ions
准备方法
Ethylenebis(9-fluorenyl)zirconium dichloride can be synthesized through a reaction involving zirconium tetrachloride and 9-fluorenyl lithium. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general synthetic route involves the following steps:
- Preparation of 9-fluorenyl lithium by reacting 9-fluorenyl with lithium metal.
- Reaction of 9-fluorenyl lithium with zirconium tetrachloride to form this compound.
化学反应分析
Ethylenebis(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The zirconium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Polymerization: This compound is particularly noted for its ability to catalyze the polymerization of olefins, such as ethylene and propylene, to form high molecular weight polymers.
Common reagents used in these reactions include alkylating agents, reducing agents, and olefins. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethylenebis(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research, particularly in the field of polymer chemistry. Some of its notable applications include:
Catalysis: It is used as a catalyst in the polymerization of olefins to produce polyethylene and polypropylene.
Material Science: The polymers produced using this catalyst have unique properties that are useful in various industrial applications.
Organometallic Chemistry: It serves as a model compound for studying the behavior of metallocene catalysts and their interactions with different substrates
作用机制
The mechanism by which ethylenebis(9-fluorenyl)zirconium dichloride exerts its catalytic effects involves the coordination of olefin molecules to the zirconium center, followed by insertion into the zirconium-carbon bond. This process is repeated, leading to the formation of long polymer chains. The molecular targets involved in this mechanism are the olefin molecules, and the pathways include coordination and insertion steps .
相似化合物的比较
Ethylenebis(9-fluorenyl)zirconium dichloride can be compared to other metallocene compounds such as:
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but with cyclopentadienyl ligands instead of 9-fluorenyl.
Ethylenebis(indenyl)zirconium dichloride: Features indenyl ligands, which can influence the catalytic activity and selectivity.
Dimethylsilylenebis(indenyl)zirconium dichloride: Contains a dimethylsilylene bridge, affecting the steric and electronic properties of the catalyst.
The uniqueness of this compound lies in its specific ligand environment, which can lead to different catalytic behaviors and polymer properties compared to other metallocenes.
属性
分子式 |
C28H20Cl2Zr |
|---|---|
分子量 |
518.6 g/mol |
InChI |
InChI=1S/C28H20.2ClH.Zr/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28;;;/h1-16H,17-18H2;2*1H;/q;;;+2/p-2 |
InChI 键 |
NQUACBYLPJTHRF-UHFFFAOYSA-L |
规范 SMILES |
C1=C[C]2[C]3C=CC=C[C]3[C]([C]2C=C1)CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



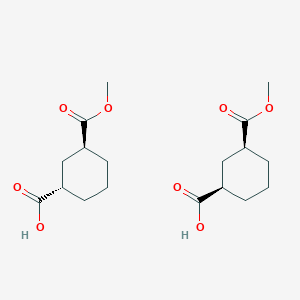
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

